molecular formula C13H12N2O4 B4034219 2-methyl-N-(2-methyl-4-nitrophenyl)furan-3-carboxamide

2-methyl-N-(2-methyl-4-nitrophenyl)furan-3-carboxamide

Cat. No.: B4034219
M. Wt: 260.24 g/mol
InChI Key: YHQZFCOCCPADMK-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methyl-4-nitrophenyl)furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group attached to the furan ring. The compound also contains two methyl groups and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methyl-4-nitrophenyl)furan-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methyl-4-nitrophenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-methyl-N-(2-methyl-4-aminophenyl)furan-3-carboxamide.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-methyl-N-(2-methyl-4-nitrophenyl)furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methyl-4-nitrophenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitrophenyl group may interact with active sites of enzymes, inhibiting their function and resulting in antimicrobial activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(4-nitrophenyl)furan-3-carboxamide: Lacks the additional methyl group on the phenyl ring.

    N-(2-methyl-4-nitrophenyl)furan-3-carboxamide: Lacks the methyl group on the furan ring.

    2-methyl-N-(2-methylphenyl)furan-3-carboxamide: Lacks the nitro group on the phenyl ring.

Uniqueness

2-methyl-N-(2-methyl-4-nitrophenyl)furan-3-carboxamide is unique due to the presence of both methyl and nitro groups, which contribute to its distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-methyl-N-(2-methyl-4-nitrophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-7-10(15(17)18)3-4-12(8)14-13(16)11-5-6-19-9(11)2/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQZFCOCCPADMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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